molecular formula C19H15ClN4OS B2422456 3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole CAS No. 951622-13-2

3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B2422456
CAS No.: 951622-13-2
M. Wt: 382.87
InChI Key: QJUPUUAWQIMFKY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique structure that combines a 1,2,4-oxadiazole ring with a chlorophenyl group and a p-tolyl-imidazole moiety, making it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions, such as Suzuki or Heck coupling.

    Attachment of the p-tolyl-imidazole moiety: This can be done through nucleophilic substitution reactions where the imidazole derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are both efficient and environmentally benign are preferred to ensure sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives and other reduced products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-triazole
  • 3-(4-chlorophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole stands out due to its unique combination of the oxadiazole ring with the chlorophenyl and p-tolyl-imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-13-2-8-16(9-3-13)24-11-10-21-19(24)26-12-17-22-18(23-25-17)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUPUUAWQIMFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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